tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate
Overview
Description
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is used in various scientific experiments and has applications in different fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a popular choice for protecting amino groups during synthesis .
Chemical Reactions Analysis
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can react with the compound.
Scientific Research Applications
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate is used in various scientific research applications, including:
Chemistry: It is used as a protecting group for amino acids and peptides during synthesis.
Biology: The compound is involved in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate involves the protection of amino groups through the formation of Boc derivatives. The Boc group is stable under basic conditions and can be cleaved under acidic conditions, allowing for selective deprotection during synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparison with Similar Compounds
Tert-Butyl ((4-hydroxypyrimidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:
These compounds share similar protective group chemistry but differ in their specific applications and reactivity patterns. The unique aspect of this compound lies in its stability and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl N-[(6-oxo-1H-pyrimidin-2-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-6-7-11-5-4-8(14)13-7/h4-5H,6H2,1-3H3,(H,12,15)(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUHFCSLSPGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856390 | |
Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240598-70-2 | |
Record name | tert-Butyl [(6-oxo-1,6-dihydropyrimidin-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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